(1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R)-3-(Difluoromethyl)cyclobutane-1-carboxylic acid: is a fluorinated cyclobutane derivative with a carboxylic acid functional group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclobutane derivatives.
Fluorination: difluorocarbene intermediates.
Carboxylation: The carboxylic acid group can be introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide .
Industrial Production Methods:
Batch Processes: Large-scale synthesis may involve batch processes with controlled reaction conditions to ensure product purity and yield.
Continuous Flow Chemistry: This method can be employed for efficient and scalable production, offering better control over reaction parameters.
Chemical Reactions Analysis
(1R,3R)-3-(Difluoromethyl)cyclobutane-1-carboxylic acid: undergoes various types of reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or amides.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminium hydride (LiAlH4) or borane (BH3).
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Esters and Amides: From oxidation reactions.
Alcohols and Aldehydes: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of agrochemicals and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which (1R,3R)-3-(Difluoromethyl)cyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
(1R,3R)-3-(Difluoromethyl)cyclobutane-1-carboxylic acid: can be compared to other fluorinated cyclobutanes and carboxylic acids:
Similar Compounds: Cyclobutane-1-carboxylic acid, difluoromethylcyclopropane-1-carboxylic acid, and trifluoromethylcyclobutane-1-carboxylic acid.
Uniqueness: The presence of the difluoromethyl group imparts unique chemical and physical properties, such as increased stability and reactivity compared to non-fluorinated analogs.
This compound's unique structure and properties make it a valuable tool in various scientific and industrial applications. Its versatility and potential for further research continue to drive interest in its study and utilization.
Properties
CAS No. |
1773508-02-3 |
---|---|
Molecular Formula |
C6H8F2O2 |
Molecular Weight |
150.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.